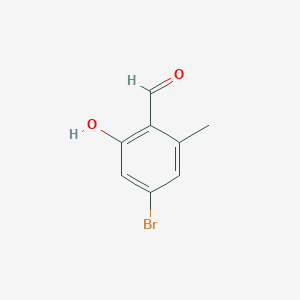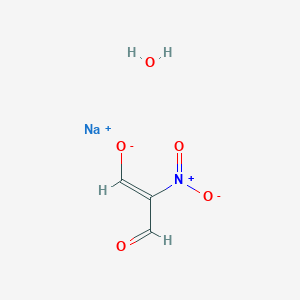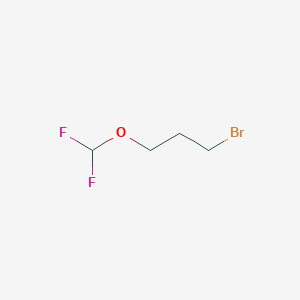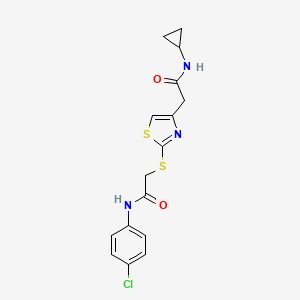
4-Bromo-2-hydroxy-6-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-hydroxy-6-methylbenzaldehyde” is a chemical compound with the CAS Number: 1427438-58-1 . It has a molecular weight of 215.05 and its linear formula is C8H7BrO2 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-hydroxy-6-methylbenzaldehyde” is represented by the linear formula C8H7BrO2 . It consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a methyl group .Physical And Chemical Properties Analysis
“4-Bromo-2-hydroxy-6-methylbenzaldehyde” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Synthesis
“4-Bromo-2-hydroxy-6-methylbenzaldehyde” is often used as a building block in chemical synthesis . Its unique structure makes it a valuable component in the creation of complex molecules.
Pharmaceutical Research
This compound can be used in pharmaceutical research. Its bromine and aldehyde functional groups can undergo various reactions, making it a versatile intermediate in the synthesis of pharmaceuticals .
Material Science
In material science, “4-Bromo-2-hydroxy-6-methylbenzaldehyde” can be used in the synthesis of polymers and other materials. Its reactivity allows it to form bonds with various other compounds, creating materials with unique properties .
Biological Research
This compound can also be used in biological research. For example, it can be used to synthesize compounds that can be used to study biological processes .
Industrial Applications
In industrial applications, “4-Bromo-2-hydroxy-6-methylbenzaldehyde” can be used in the synthesis of dyes, pigments, and other colorants. Its structure allows it to absorb and emit light at specific wavelengths, making it useful in these applications .
Environmental Science
In environmental science, this compound can be used in the study of organic pollutants. Its bromine atom can be used as a tracer, allowing scientists to track its movement through various environmental systems .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that aldehydes often interact with proteins and nucleic acids, affecting their structure and function .
Mode of Action
Aldehydes, such as 4-Bromo-2-hydroxy-6-methylbenzaldehyde, can undergo nucleophilic addition reactions with amines to form imines, a process that is often catalyzed by acid . This reaction is essentially irreversible, leading to the formation of a new compound .
Biochemical Pathways
The compound’s ability to form imines suggests that it could potentially interfere with biological processes involving proteins or nucleic acids .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed in the body. The compound’s distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the body’s physiological conditions.
Result of Action
Given its reactivity, it could potentially alter the structure and function of proteins and nucleic acids, leading to changes at the cellular level .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-hydroxy-6-methylbenzaldehyde can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH of its environment. Additionally, factors such as temperature and the presence of other chemicals could also influence its stability and efficacy .
properties
IUPAC Name |
4-bromo-2-hydroxy-6-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBEJYASPBHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2772790.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2772792.png)
![1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772793.png)
![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)
![2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2772795.png)
![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)


![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)

![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)

